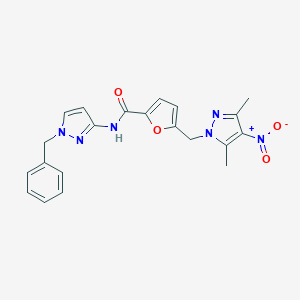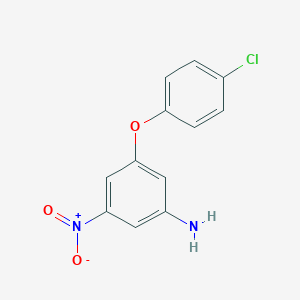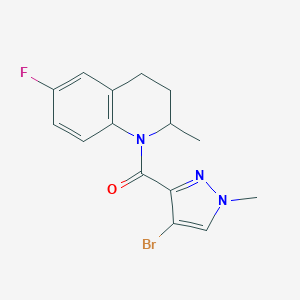![molecular formula C18H21N3O2S B279879 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, also known as EPM-706, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit a broad range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to inhibit the activity of several kinases such as AKT, ERK, and JNK, which play a crucial role in cell survival, proliferation, and apoptosis. Moreover, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide is its potent biological activities against various diseases. Moreover, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions can be explored to further investigate the potential therapeutic applications of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide. For instance, more studies are needed to elucidate the mechanism of action of this compound and its downstream signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to optimize its dosing and administration. Furthermore, the efficacy of this compound in combination with other drugs or therapies needs to be evaluated in preclinical and clinical studies. Finally, the potential of this compound as a diagnostic or prognostic biomarker needs to be explored in various diseases.
Méthodes De Synthèse
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has also been investigated for its neuroprotective effects in various animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H21N3O2S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21-13-17(14(2)19-21)12-20(3)24(22,23)18-10-9-15-7-5-6-8-16(15)11-18/h5-11,13H,4,12H2,1-3H3 |
Clé InChI |
FOLDBZBVJKOTQF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)

